7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
7-(4-Bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a fused heterocyclic compound comprising a pyrrolo[2,3-d]pyrimidine core substituted with a 4-bromophenyl group at position 7, a phenyl group at position 5, and a 3,5-dimethylpiperidine moiety at position 2.
Properties
Molecular Formula |
C25H25BrN4 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25BrN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3 |
InChI Key |
BPZAMYINPAWOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Cross-Coupling
Competing reactivity at the 2- and 4-positions necessitates careful protecting group strategy. Benzyl protection of the 4-chloro group during Suzuki coupling at the 7-position minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable building block for synthesizing more complex molecules. The unique structure allows it to participate in various organic reactions, including cyclization and substitution reactions. It can be used as an intermediate in the synthesis of other pyrrolopyrimidine derivatives, which have been shown to possess significant biological activities.
Biology
This compound is being investigated for its potential biological activities. Research indicates that pyrrolopyrimidine derivatives can act as enzyme inhibitors or receptor modulators. For example, studies have shown that similar compounds can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. This suggests that this compound might also exhibit antiangiogenic properties .
Medicine
In medicinal chemistry, this compound is being explored as a lead candidate for drug development targeting various diseases. Its structural similarity to known pharmacophores allows it to be evaluated for therapeutic properties such as anticancer activity and anti-inflammatory effects. The ability to modify its structure opens avenues for creating analogs with enhanced potency and selectivity against specific biological targets .
Industry
The industrial applications of this compound include its potential use as a catalyst in chemical reactions or as a precursor in the synthesis of novel materials. Its unique properties may also allow it to be incorporated into polymer matrices or coatings that require specific chemical functionalities.
Case Studies
Several studies have documented the synthesis and evaluation of pyrrolopyrimidine derivatives similar to this compound:
- VEGFR Inhibition : A study synthesized various N-substituted pyrrolo[2,3-d]pyrimidines as VEGFR inhibitors, demonstrating their ability to reduce tumor growth in preclinical models .
- Anticancer Activity : Another investigation focused on the anticancer properties of similar compounds, highlighting their effectiveness against different cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to a broader class of pyrrolo[2,3-d]pyrimidine derivatives, which vary in substituents at positions 4, 5, and 5. Key analogs and their distinguishing features are summarized below:
Crystallographic and Conformational Insights
- The 3,5-dimethylpiperidine group in the target compound likely adopts a chair or twisted conformation, enhancing steric shielding compared to pyrrolidine analogs (half-chair conformation) .
- In 5-(4-chlorophenyl)-7-(4-methylphenyl)-..., the pyrrolidine ring adopts a half-chair conformation (δ = 0.407 Å, ψ = 270.5°), with dihedral angles of 66.35° between fused rings . Similar strain is expected in the target compound due to bulky bromophenyl and piperidine groups.
- Weak C–H⋯π and π-π interactions stabilize supramolecular packing in analogs, a feature likely conserved in the bromophenyl derivative .
Key Research Findings
Substituent Effects :
- Bromine at position 7 enhances electrophilicity, making the compound a candidate for covalent kinase inhibitors.
- Piperidine vs. pyrrolidine at position 4 alters conformational dynamics: piperidine’s larger ring size reduces ring strain but may limit binding pocket compatibility .
Synthetic Challenges :
- Bromine’s steric bulk complicates coupling reactions, requiring optimized conditions (e.g., DMF as solvent, elevated temperatures) .
Structural Stability :
- Pseudoinversion centers and C–H⋯C interactions (observed in analogs) likely stabilize the target compound’s crystal lattice, critical for formulation .
Biological Activity
The compound 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine , identified by its CAS number 1177600-74-6, is part of a class of pyrrolo[2,3-d]pyrimidines that have garnered attention for their potential biological activities. These compounds are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.73 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core substituted with a bromophenyl group and a piperidine moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that pyrrolo[2,3-d]pyrimidines exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in tumor growth.
- Antiviral Effects : Some derivatives demonstrate activity against viral infections by targeting viral replication processes.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of pyrrolo[2,3-d]pyrimidines, including the compound :
-
Antiplasmodial Activity : A study assessed the inhibitory effects of various pyrrolo[2,3-d]pyrimidines on Plasmodium falciparum CDPK4. The results indicated moderate antiplasmodial activity in vitro with IC50 values in the low micromolar range for several derivatives (Table 1) .
Compound IC50 (μM) Activity 2b 5.0 Moderate 2g 4.8 Moderate 2j 6.1 Moderate 2m 5.5 Moderate - Cytotoxicity Assays : The same study also evaluated cytotoxicity against HeLa cells, finding that most compounds had acceptable safety profiles with only one exhibiting significant cytotoxic effects .
The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets:
- Inhibition of Kinases : Pyrrolo[2,3-d]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer proliferation and survival.
- Binding Affinity : Molecular docking studies suggest that these compounds can effectively bind to the active sites of targeted enzymes, such as PfCDPK4, leading to inhibition of their activity .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives for their FGFR inhibitory activity:
Q & A
Basic Research Questions
Q. How can the synthesis of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine be optimized for high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Core scaffold formation : Start with a pyrrolo[2,3-d]pyrimidine backbone. Use intermediates like 4-chloro-5-phenyl-pyrrolo[2,3-d]pyrimidine (similar to methods in ), where chlorination at the 4-position allows nucleophilic substitution.
Substitution with 3,5-dimethylpiperidine : React the 4-chloro intermediate with 3,5-dimethylpiperidine under basic conditions (e.g., NaH in DMF) to introduce the piperidinyl group .
Bromophenyl and phenyl group installation : Utilize Suzuki coupling or direct arylation for introducing the 4-bromophenyl and phenyl groups at positions 7 and 5, respectively .
- Key optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the pyrrolo[2,3-d]pyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (e.g., 3,5-dimethylpiperidine methyl groups at δ 1.0–1.5 ppm) .
- X-ray crystallography : Resolve the planar conformation of the pyrrole and pyrimidine rings and dihedral angles of substituents (e.g., bromophenyl group twisted at ~32.6°) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z with <2 ppm error) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) influence biological activity?
- Methodological Answer :
- Comparative synthesis : Synthesize analogs (e.g., 7-(4-chlorophenyl) derivative) using similar protocols .
- Kinase inhibition assays : Test activity against kinases (e.g., EGFR, VEGFR) using ATP-binding assays. Bromophenyl groups may enhance hydrophobic interactions in kinase pockets compared to chlorophenyl .
- SAR analysis : Correlate substituent electronegativity (Br vs. Cl) with IC₅₀ values. Bromine’s larger atomic radius may improve binding affinity .
Q. What intermolecular interactions stabilize the crystal structure, and how do they affect solubility?
- Methodological Answer :
- X-ray analysis : Identify weak C–H⋯Br and C–H⋯N interactions (3.5–3.8 Å) and π-π stacking between pyrrole and benzene rings (centroid distances ~3.56 Å) .
- Solubility testing : Poor aqueous solubility due to hydrophobic aromatic stacking. Improve via co-crystallization with cyclodextrins or salt formation .
Q. How can computational methods predict the compound’s binding mode to target proteins?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 1M17). The 3,5-dimethylpiperidine group may occupy a hydrophobic cleft, while the bromophenyl interacts with conserved residues .
- MD simulations : Simulate binding stability over 100 ns. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
